Dazdotuftide vs. Prednisolone Acetate: Clinical Efficacy and IOP Safety Differentiation in Non-Infectious Uveitis
In the Phase 3 TRS4Vision trial (N=136, 2:1 randomization), dazdotuftide (TRS01 1% eye drops) was directly compared to prednisolone acetate 1% eye drops (both QID for 28 days) in patients with active anterior non-infectious uveitis. For inflammation resolution (ACC Grade 0 at Day 28), dazdotuftide was inferior (48% vs 68%, P=0.0311). However, dazdotuftide demonstrated statistically significant superiority in intraocular pressure (IOP) safety outcomes, with lower IOP elevation at all evaluated thresholds (P<0.05) [1]. Secondary analyses revealed a 2.6-fold higher rate of IOP elevation in the steroid arm and up to a 6-fold higher rate of inflammation rebound post-cessation in a pre-specified subgroup [2].
Lower IOP elevation observed
| Evidence Dimension | Inflammation resolution (ACC Grade 0 at Day 28) |
|---|---|
| Target Compound Data | 48% of patients |
| Comparator Or Baseline | Prednisolone acetate 1%: 68% of patients |
| Quantified Difference | 20 percentage point absolute difference (P=0.0311, 95.1% CI: -0.37 to -0.02) |
| Conditions | Phase 3 randomized, double-masked, multicenter active-controlled trial (TRS4Vision); 136 patients; 28-day treatment period with QID dosing |
Why This Matters
Procurement decisions for uveitic glaucoma populations must prioritize IOP safety over maximal anti-inflammatory potency, making dazdotuftide the rational selection over corticosteroids when elevated IOP risk is contraindicated.
- [1] Chu DS, et al. Dazdotuftide: Novel Treatment for Noninfectious Uveitis with Superior Intraocular Pressure Safety Profile: A Randomized Clinical Trial. Am J Ophthalmol. 2026 Apr. View Source
- [2] Modern Retina. Tarsier Pharma shares results from phase 3 TRS4VISION trial. August 28, 2023. View Source
